![molecular formula C24H21N3O5S2 B2557124 (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-06-0](/img/structure/B2557124.png)
(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methyl group, an imino group, a sulfamoyl group, and a benzo[d]thiazol group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol group indicates a heterocyclic component, which could influence the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and their reactivity. The imino group, for example, could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfamoyl group could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Catalytic Applications
Research on related compounds shows that N-heterocyclic carbenes, similar to the structure of (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, are efficient catalysts in transesterification and acylation reactions. These catalysts mediate the acylation of alcohols with esters, even those difficult to cleave, like methyl esters, forming the corresponding esters efficiently in short reaction times at room temperature (Grasa et al., 2002).
Synthesis of Antihypertensive Agents
Compounds structurally related to (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have been synthesized and shown to possess good antihypertensive α-blocking activity with low toxicity. These compounds include thiosemicarbazides, triazoles, and Schiff bases, highlighting the potential of similar compounds in developing new antihypertensive drugs (Abdel-Wahab et al., 2008).
Antimicrobial Activity
Several studies indicate that benzothiazole-imino-benzoic acid ligands and their metal complexes, which share a structural similarity with (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, exhibit significant antimicrobial activity. These complexes have been effective against various human epidemic causing bacterial strains, suggesting potential applications in treating infections (Mishra et al., 2019).
Aldose Reductase Inhibition
Iminothiazolidin-4-one acetate derivatives, related to the chemical , have been synthesized and evaluated as inhibitors for aldose reductase, an enzyme involved in diabetic complications. These studies show that such compounds can have potential therapeutic applications in managing diabetic complications (Ali et al., 2012).
Role in Chemical Synthesis
The structure of (Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate suggests its potential use in chemical synthesis, particularly in the synthesis of complex organic compounds. Studies on similar compounds have shown their utility in synthesizing various antimicrobial agents and other biologically active compounds (Dabholkar & Tripathi, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[2-(2,2-diphenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-32-21(28)15-27-19-13-12-18(34(25,30)31)14-20(19)33-24(27)26-23(29)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXKKGFPDUBEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.